(4-Methyl-1,3-thiazol-2-yl)-phenylmethanol
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Overview
Description
(4-Methyl-1,3-thiazol-2-yl)-phenylmethanol is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,3-thiazol-2-yl)-phenylmethanol typically involves the reaction of 4-methyl-1,3-thiazole with benzaldehyde under specific conditions. One common method is the condensation reaction, where the thiazole derivative reacts with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as recrystallization, distillation, and chromatography are commonly employed in industrial settings to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,3-thiazol-2-yl)-phenylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated thiazole derivatives.
Scientific Research Applications
(4-Methyl-1,3-thiazol-2-yl)-phenylmethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methyl-1,3-thiazol-2-yl)-phenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-1,3-thiazol-2-yl)methanamine
- N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide
- [4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine
Uniqueness
(4-Methyl-1,3-thiazol-2-yl)-phenylmethanol is unique due to its specific structure, which combines a thiazole ring with a phenylmethanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C11H11NOS |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
(4-methyl-1,3-thiazol-2-yl)-phenylmethanol |
InChI |
InChI=1S/C11H11NOS/c1-8-7-14-11(12-8)10(13)9-5-3-2-4-6-9/h2-7,10,13H,1H3 |
InChI Key |
NHNYQWVAVQKRPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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